molecular formula C16H15NO4S B2508749 N-(3-acetylphenyl)-4-methanesulfonylbenzamide CAS No. 896349-00-1

N-(3-acetylphenyl)-4-methanesulfonylbenzamide

Cat. No.: B2508749
CAS No.: 896349-00-1
M. Wt: 317.36
InChI Key: CXRNYTSOFNMFKQ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-methanesulfonylbenzamide is a chemical compound of interest in medicinal chemistry research, incorporating a benzamide core with methanesulfonyl and acetylphenyl functional groups. The sulfonamide moiety is a prominent scaffold in drug discovery, known for its versatility and presence in compounds exhibiting a range of pharmacological activities . While the specific biological data for this compound is not fully established, its structure suggests potential as a valuable intermediate or building block for developing novel therapeutic agents. Research into structurally similar sulfonamide derivatives has demonstrated their significance as inhibitors for targets like carbonic anhydrases , which are crucial for the survival of solid tumors and are investigated as anticancer agents . Furthermore, acyl sulfonamide-based compounds have shown remarkable in vitro antiproliferative activity by inducing apoptosis and cell cycle arrest in cancer cell lines, highlighting the potential of this chemical class in oncology research . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-11(18)13-4-3-5-14(10-13)17-16(19)12-6-8-15(9-7-12)22(2,20)21/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRNYTSOFNMFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-methanesulfonylbenzamide typically involves the reaction of 3-acetylphenylamine with 4-methanesulfonylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-methanesulfonylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-acetylphenyl)-4-methanesulfonylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-methanesulfonylbenzamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of folic acid in bacteria, leading to bacterial cell death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Group Variations References
N-(3-Acetylphenyl)-4-methanesulfonylbenzamide C₁₆H₁₅NO₄S 317.36 g/mol 3-acetylphenyl, 4-methanesulfonylbenzamide Acetyl (electron-withdrawing), sulfonyl (polar) -
N-(4-Bromo-3-methylphenyl)-4-methanesulfonylbenzamide C₁₅H₁₄BrNO₃S 368.25 g/mol 4-bromo-3-methylphenyl, 4-methanesulfonyl Bromo (bulky, lipophilic), methyl (electron-donating)
N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide C₁₅H₁₃Cl₂N₂O 324.19 g/mol 4-chloro-3-methylphenyl, 3-amino-4-chlorobenzamide Amino (basic), chloro (electron-withdrawing)
N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-4-methanesulfonylbenzamide C₂₁H₁₅Cl₂NO₄S 448.30 g/mol 4-chloro-2-(2-chlorobenzoyl)phenyl, 4-methanesulfonyl Benzoyl (aromatic, planar), dual chloro substituents

Key Observations:

Substituent Effects on Molecular Weight: The bromo substituent in N-(4-bromo-3-methylphenyl)-4-methanesulfonylbenzamide increases molecular weight by ~50 g/mol compared to the acetyl-substituted compound, likely enhancing lipophilicity .

Functional Group Interactions: The acetyl group in this compound may act as a hydrogen-bond acceptor, contrasting with the amino group in N-(4-chloro-3-methylphenyl)-3-amino-4-chlorobenzamide, which can participate in hydrogen-bond donation . Methanesulfonyl groups (present in all except the 3-amino-4-chloro derivative) enhance polarity and solubility in aqueous media, which is critical for pharmacokinetics .

Synthetic Complexity :

  • Compounds like N-(2-(2-(3-acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (from ) require multi-step syntheses involving gold catalysis, whereas simpler benzamides (e.g., N-(4-bromo-3-methylphenyl)-4-methanesulfonylbenzamide) may be synthesized via direct coupling .

Research Findings and Implications

Physicochemical Properties:

  • Solubility: The methanesulfonyl group likely improves water solubility compared to non-sulfonylated analogs.
  • Stability : Acetyl groups may undergo hydrolysis under acidic conditions, necessitating formulation adjustments for drug delivery.

Biological Activity

N-(3-acetylphenyl)-4-methanesulfonylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique chemical structure, which includes:

  • An acetyl group at the 3-position of the phenyl ring.
  • A methanesulfonyl group at the 4-position of another phenyl ring.

This dual-substituted aromatic structure is crucial for its biological activity, as it influences solubility, lipophilicity, and interaction with biological targets.

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on chloroacetamides revealed that structural variations significantly affect their efficacy against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameActivity AgainstMIC (µg/mL)
N-(4-chlorophenyl)-2-chloroacetamideStaphylococcus aureus16
N-(3-bromophenyl)-2-chloroacetamideEscherichia coli32
This compoundTBDTBD

The Minimum Inhibitory Concentration (MIC) for this compound is yet to be determined (TBD), but its structural analogs show promising results against resistant strains like MRSA .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar compounds disrupt peptidoglycan synthesis in bacterial cell walls.
  • Interference with Protein Synthesis : The methanesulfonamide moiety may inhibit ribosomal function, leading to reduced protein synthesis in bacteria.
  • Disruption of Membrane Integrity : The lipophilic nature of the compound allows it to integrate into bacterial membranes, compromising their integrity.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Variations in the substituents on the phenyl rings can significantly alter potency and selectivity. For example:

  • Positioning of Functional Groups : The position of the acetyl and methanesulfonyl groups affects the compound's ability to penetrate bacterial membranes and bind to target sites.
  • Lipophilicity : Higher lipophilicity generally correlates with better membrane penetration and increased antimicrobial activity .

Case Studies

  • Antimicrobial Efficacy Against MRSA :
    A recent study evaluated a series of sulfonamide derivatives, including analogs of this compound, demonstrating significant activity against MRSA strains. The study highlighted that modifications to the aromatic rings could enhance efficacy against resistant strains .
  • Cytotoxicity Studies :
    In vitro cytotoxicity assays using human cell lines indicated that while some related compounds exhibited antimicrobial properties, they also showed varying degrees of cytotoxicity. This underscores the importance of balancing antimicrobial efficacy with safety profiles in drug development.

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